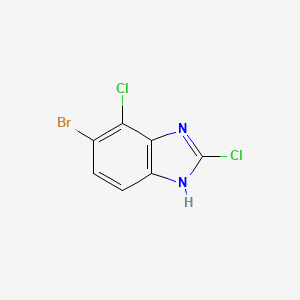
5-bromo-2,4-dichloro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,4-dichloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dichloro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of substituted o-phenylenediamines with carboxylic acids or their derivatives. For instance, the reaction of 4-bromo-2,6-dichloroaniline with formic acid under acidic conditions can yield this compound. Another method involves the use of substituted o-phenylenediamines with aldehydes in the presence of oxidizing agents such as hydrogen peroxide or metal triflates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction parameters is crucial to minimize by-products and ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2,4-dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or metal oxides can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different benzimidazole analogs .
Aplicaciones Científicas De Investigación
5-bromo-2,4-dichloro-1H-benzimidazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals, dyes, and functional materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,4-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-chloro-1H-benzimidazole
- 5,6-dichloro-1H-benzimidazole
- 2-bromo-5,6-dichloro-1H-benzimidazole
Uniqueness
5-bromo-2,4-dichloro-1H-benzimidazole is unique due to the specific arrangement of bromine and chlorine atoms on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit enhanced reactivity, selectivity, and potency in its interactions with molecular targets .
Propiedades
Fórmula molecular |
C7H3BrCl2N2 |
|---|---|
Peso molecular |
265.92 g/mol |
Nombre IUPAC |
5-bromo-2,4-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H,11,12) |
Clave InChI |
SJZIHGHELJUCBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
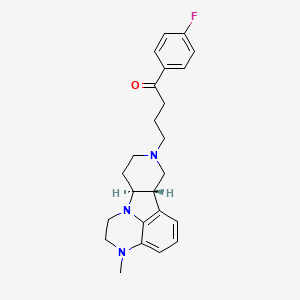
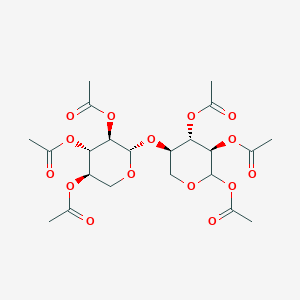

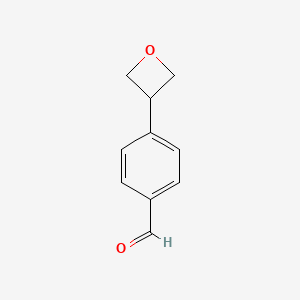
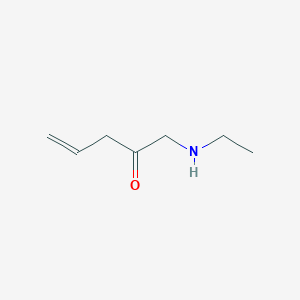
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
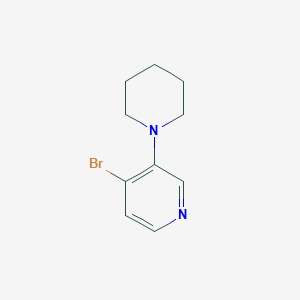
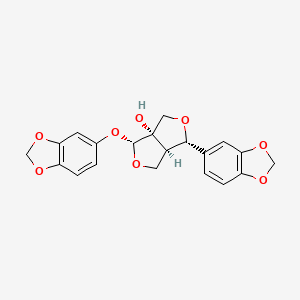
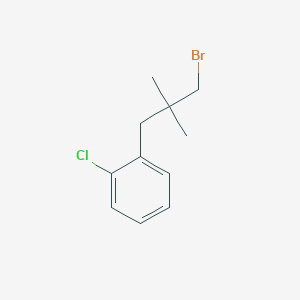
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
